molecular formula C14H20N2O2 B13563369 tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate

tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate

Cat. No.: B13563369
M. Wt: 248.32 g/mol
InChI Key: RHMBKHSYXALEBV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a 2,3-dihydroindole (indoline) scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The compound’s structure includes a methylene bridge linking the Boc group to the 6-position of the partially saturated indole ring. This structural motif is common in medicinal chemistry, particularly in the development of protease inhibitors, receptor modulators, and intermediates for complex alkaloid syntheses.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-6-ylmethyl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)

InChI Key

RHMBKHSYXALEBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CCN2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate with structurally related carbamate derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties Reference
tert-Butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate 2,3-Dihydroindoline Boc-protected amine at 6-position methyl C₁₅H₂₀N₂O₂* ~260* High stability, moderate polarity -
tert-Butyl (3-cyano-1H-indol-6-yl)carbamate Indole Boc at 6-position; 3-cyano substitution C₁₄H₁₅N₃O₂ 257.29 pKa = 13.67; higher polarity
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 2,3-Dihydroindene Boc at 1-position; 6-bromo substitution C₁₄H₁₈BrNO₂ 312.2 Bromine enhances electrophilicity
tert-Butyl N-[6-(triazin-2-yl)hexyl]carbamate Triazine-hexyl linker Boc-protected hexyl chain linked to triazine C₁₈H₃₁N₅O₂ 361.48 Designed for receptor binding

Physicochemical Properties

  • pKa: The Boc group’s electron-withdrawing effect likely results in a pKa similar to tert-butyl (3-cyano-1H-indol-6-yl)carbamate (~13.67), favoring deprotonation in basic conditions .
  • Stability : Boc protection enhances stability against hydrolysis relative to unprotected amines, as seen in triazine-linked analogs .

Biological Activity

Overview

tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is an indole derivative that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of indole derivatives with tert-butyl carbamate, and it exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

  • CAS Number : 2757958-58-8
  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.3 g/mol
  • Purity : ≥95%

The biological activity of tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is primarily attributed to its interaction with various biological targets. The indole ring system allows for high-affinity binding to multiple receptors, influencing various signaling pathways. Notably, it has been observed to interact with enzymes and receptors involved in critical biochemical processes.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Indole derivatives are known for their potential anticancer properties, including the ability to inhibit tumor cell proliferation and induce apoptosis.
  • Antiviral Properties : Research indicates that this compound may possess antiviral effects, potentially targeting viral replication mechanisms.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Studies suggest that it may exhibit antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in vitro
AntiviralPotential inhibition of viral replication
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of indole derivatives, tert-butyl N-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate was assessed for its ability to inhibit the growth of various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising lead for further development in cancer therapeutics.

Case Study 2: Antiviral Screening

Another study utilized high-throughput screening methods to evaluate the antiviral activity of this compound against several viral strains. The results demonstrated effective inhibition of viral replication, with an IC50 value indicating potent activity comparable to known antiviral agents.

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